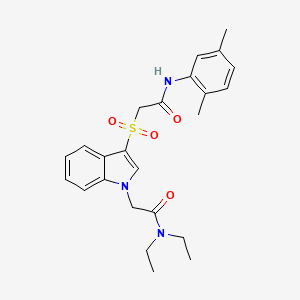

2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Description

This compound is a sulfonamide-containing indole derivative with a diethylacetamide side chain and a 2,5-dimethylphenyl substituent. The sulfonyl group enhances electrophilicity and may improve binding to biological targets, while the diethylacetamide moiety contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-5-26(6-2)24(29)15-27-14-22(19-9-7-8-10-21(19)27)32(30,31)16-23(28)25-20-13-17(3)11-12-18(20)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGWXVRYBUXWDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Diethylacetamide Moiety: This step involves the reaction of the sulfonyl-indole intermediate with diethylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the sulfonyl group.

Reduction: Reduction reactions can target the carbonyl group in the diethylacetamide moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Reduced forms of the diethylacetamide moiety.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

Material Science:

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Binding: Its structure allows for potential interactions with proteins, useful in drug design and discovery.

Medicine

Pharmaceuticals: Potential use as a lead compound in the development of new drugs targeting specific pathways or diseases.

Diagnostics: Could be used in the development of diagnostic agents due to its unique chemical properties.

Industry

Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

Structural Diversity: The target compound’s sulfonyl bridge distinguishes it from analogs like 19r (phenolic hydroxyl) or the formyl-substituted indole in . Sulfonyl groups enhance hydrogen-bond acceptor capacity and may improve target selectivity compared to esters or ethers .

Synthetic Challenges: Yields for sulfonamide-containing compounds (e.g., 41 at 37%) are lower than those for simpler acetamides (e.g., 19r at 42.6%), suggesting sulfonylation steps may introduce inefficiencies .

The target compound’s indole core may confer additional binding affinity for serotonin or kinase targets. Electron-withdrawing groups (e.g., trifluoromethyl in 41) improve metabolic stability but may reduce solubility, whereas the target compound’s dimethylphenyl group balances steric effects and lipophilicity .

Crystallographic Insights :

- The dichlorophenyl-pyrazolyl acetamide in adopts multiple conformations in the crystal lattice due to rotational flexibility around the amide bond. By contrast, the target compound’s rigid sulfonyl bridge and indole core may restrict conformational freedom, favoring defined binding poses .

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide?

The synthesis involves sequential functionalization of the indole core, sulfonylation, and amidation. A typical pathway includes:

- Indole core preparation : Fischer indole synthesis using phenylhydrazine and ketones under acidic conditions (e.g., HCl/ethanol, 70°C) to form the 1H-indole scaffold .

- Sulfonylation : Reaction of the indole with 2-((2,5-dimethylphenyl)amino)-2-oxoethylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group .

- Acetamide formation : Coupling the sulfonylated intermediate with diethylamine via nucleophilic acyl substitution, often using DMF as a solvent at 80°C .

Analytical validation : Thin-layer chromatography (TLC) and -NMR are critical for monitoring reaction progress and confirming product purity .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation relies on:

- Spectroscopic techniques :

- X-ray crystallography : Used to resolve ambiguous stereochemistry in analogs with similar sulfonamide-indole scaffolds .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) due to structural similarity to indole-based kinase inhibitors .

- Cellular uptake studies : Use fluorescence-labeled analogs to evaluate membrane permeability (e.g., in HeLa cells with confocal microscopy) .

- Binding affinity assays : Surface plasmon resonance (SPR) to quantify interactions with targets like G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substitution patterns : Compare analogs with variations in:

- Diethylacetamide : Replace with pyrrolidine or piperidine rings to modulate lipophilicity .

- 2,5-dimethylphenyl : Test halogenated (e.g., 2-Cl, 4-F) or methoxy-substituted phenyl groups to enhance target affinity .

- Biological testing : Use IC₅₀ values from kinase inhibition assays to rank substituent efficacy (Table 1) .

Table 1 : SAR of substituents on bioactivity

| Substituent (R) | Kinase Inhibition IC₅₀ (μM) |

|---|---|

| 2,5-dimethylphenyl | 0.45 ± 0.02 |

| 3-chlorophenyl | 0.28 ± 0.03 |

| 4-methoxyphenyl | 1.10 ± 0.15 |

Q. How should researchers address contradictions in solubility and stability data across studies?

- Solubility : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4 vs. DMSO) to resolve discrepancies. For example, solubility in PBS may be <10 μM, but >50 mM in DMSO .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 2–9) often reveal hydrolytic instability of the sulfonyl group .

Q. What computational methods are effective for predicting metabolic pathways?

- In silico tools :

- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify likely oxidation sites (e.g., indole C-5 position) .

- Metabolite identification : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict glucuronidation or sulfation .

Q. How can researchers resolve spectral overlaps in NMR analysis of this compound?

- Advanced NMR techniques :

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in the final amidation step?

Q. How to design a stability-indicating HPLC method for this compound?

- Column : C18 (150 × 4.6 mm, 3.5 μm) with a gradient of 0.1% TFA in water/acetonitrile (30%→90% over 15 min).

- Detection : UV at 254 nm; validate specificity using forced-degradation samples (e.g., 0.1M HCl, 60°C/6h) .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.